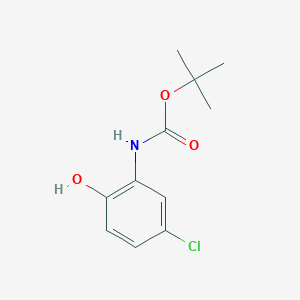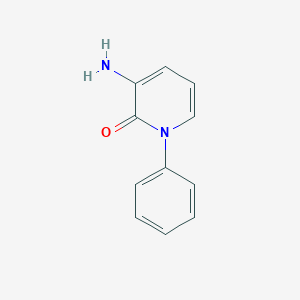
(2R)-2-Amino-3-tert-butoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- is a chiral compound with the molecular formula C7H17NO2 and a molecular weight of 147.2154 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl group attached to the carbon chain. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- typically involves the reaction of a suitable precursor with tert-butyl alcohol in the presence of a catalyst. One common method involves the use of 2-amino-1-propanol as the starting material, which is then reacted with tert-butyl alcohol under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple purification steps, including distillation and crystallization, to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can produce a variety of alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-amino-: This compound has a similar structure but lacks the tert-butyl group, which affects its reactivity and applications.
2-Amino-3-(tert-butoxy)-2-methylpropan-1-ol: This compound has an additional methyl group, which can influence its chemical properties and biological activity.
Uniqueness
1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and interactions with other molecules. This structural feature makes it a valuable compound in various chemical and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
35396-23-7 |
|---|---|
Molekularformel |
C7H17NO2 |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
LEXWMNRFMLMFAF-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)OC[C@@H](CO)N |
Kanonische SMILES |
CC(C)(C)OCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



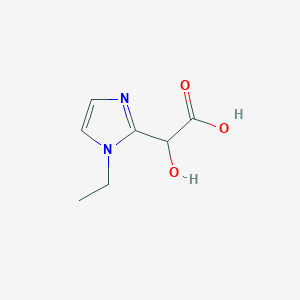
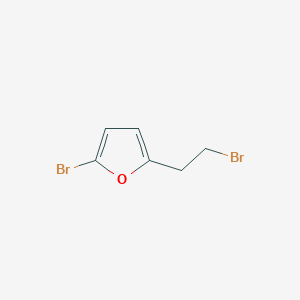

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)

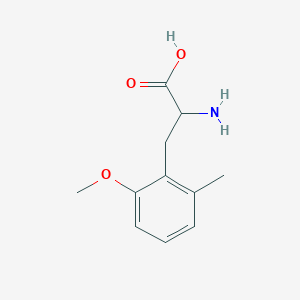
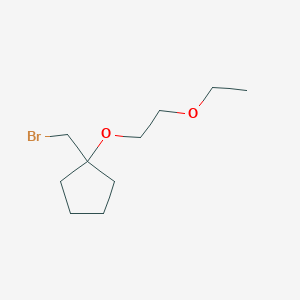

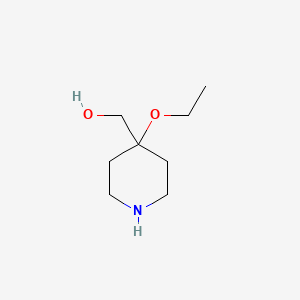
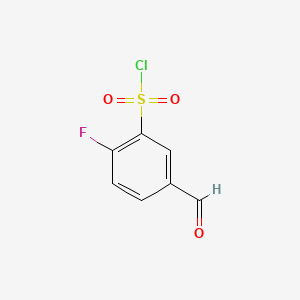
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
